Isoferulic acid 3-O-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

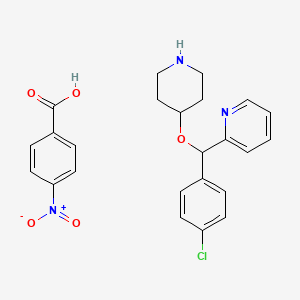

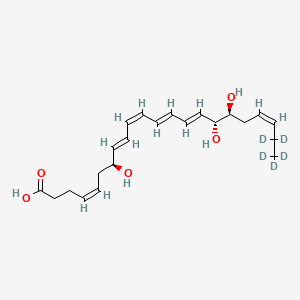

Isoferulic acid 3-O-glucuronide belongs to the class of organic compounds known as phenolic glycosides . It is a glucuronide conjugate of Isoferulic acid , which is a hydroxycinnamic acid, a type of organic compound .

Synthesis Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Molecular Structure Analysis

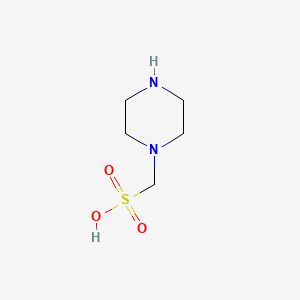

The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 . The IUPAC name is (2S,3S,4S,5R,6S)-6-{5-[(1E)-2-carboxyeth-1-en-1-yl]-2-methoxyphenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis

Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Physical And Chemical Properties Analysis

The molar mass of Isoferulic acid is 194.186 g·mol−1 . The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 .科学的研究の応用

Antioxidant and Cell-Stimulating Properties : Isoferulic acid and related compounds have been identified in Tamarix aphylla flowers. These compounds, including isoferulic acid 3-O-beta-glucopyranoside, exhibit significant antioxidant properties and stimulate the viability of human keratinocytes (HaCaT cells) (Nawwar et al., 2009).

Metabolism in Humans After Coffee Consumption : Isoferulic acid 3-O-glucuronide is a metabolite identified in human plasma and urine following coffee consumption. It is one of the chlorogenic acid metabolites formed, indicating the extensive metabolism and good absorption of chlorogenic acids in coffee (Stalmach et al., 2009).

Role in Diabetic Treatment : Isoferulic acid has shown antihyperglycemic effects in diabetic rats, suggesting potential for treating diabetes. It can inhibit hepatic gluconeogenesis and/or increase glucose utilization in peripheral tissues, lowering plasma glucose levels (Liu et al., 2000).

Conjugation and Metabolism : Studies have shown that isoferulic acid undergoes significant glucuronidation and sulfation in humans. This indicates its involvement in metabolic pathways and potential impacts on bioavailability and pharmacokinetics (Wong et al., 2010).

Vascular Function Modulation : Isoferulic acid derivatives, including isoferulic acid 3-O-sulfate, have been studied for their potential to modulate vascular function, particularly through the maintenance of nitric oxide balance in endothelial cells (Le Sayec et al., 2017).

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZLGVIOYFHCB-MBAOVNHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678636 |

Source

|

| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoferulic acid 3-O-glucuronide | |

CAS RN |

1065272-10-7 |

Source

|

| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)